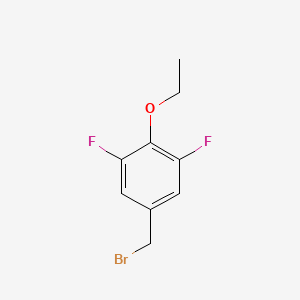

4-Ethoxy-3,5-difluorobenzyl bromide

Description

Significance of Aryl Ethers and Fluorinated Aromatic Systems in Advanced Chemical Structures

Aryl ethers are a fundamental structural motif present in a vast array of organic molecules, including pharmaceuticals, fragrances, and polymers. fiveable.methieme-connect.de The ether linkage can modify the physicochemical properties of a molecule, such as its solubility, stability, and lipophilicity, which is of paramount importance in drug design. numberanalytics.com The incorporation of an ether group can enhance a drug's metabolic stability by making it less susceptible to oxidative metabolism. numberanalytics.com Furthermore, the aromatic ring of aryl ethers allows for further functionalization through electrophilic aromatic substitution reactions. fiveable.me

The introduction of fluorine into aromatic systems has become a widespread strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.com Fluorine, being the most electronegative element, can profoundly alter a molecule's properties. acs.org Its small size allows it to often replace hydrogen without significant steric changes, while its electronic effects can modulate the acidity (pKa) of nearby functional groups, influencing a drug's bioavailability. tandfonline.comnih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can lead to increased metabolic stability by blocking sites susceptible to metabolic oxidation. tandfonline.comnih.gov This enhanced stability and the ability to fine-tune electronic properties have led to a significant number of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net

Role of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are highly reactive and versatile intermediates in organic synthesis. Their utility stems from the ability of the halogen to act as a good leaving group in nucleophilic substitution reactions (both SN1 and SN2 mechanisms). youtube.compearson.com The stability of the resulting benzylic carbocation (in SN1 reactions) or the accessibility of the benzylic carbon (in SN2 reactions) makes them prime substrates for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comorganic-chemistry.org

They are frequently employed in a wide range of chemical transformations, including the formation of ethers, esters, and cyanides, and in carbon-carbon bond-forming reactions such as Friedel-Crafts alkylations, Grignard reactions, and palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov The reactivity of benzylic halides can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups can influence the reaction pathway and rate. google.com The ability to generate benzylic radicals from benzylic halides has also expanded their synthetic utility, enabling their participation in radical-mediated coupling reactions. chemistryviews.org

Structural Context of 4-Ethoxy-3,5-difluorobenzyl bromide within Substituted Benzyl (B1604629) Bromide Chemistry

This compound is a specific example of a substituted benzyl bromide that integrates the features discussed above. Its structure is characterized by a benzyl bromide moiety, which provides the primary site of reactivity for nucleophilic substitution and other coupling reactions. The aromatic ring is decorated with three substituents: an ethoxy group at the 4-position and two fluorine atoms at the 3- and 5-positions.

The two fluorine atoms, being strong electron-withdrawing groups, are expected to influence the electronic properties of the aromatic ring and the reactivity of the benzylic bromide. google.com The ethoxy group, an electron-donating group, further modulates these electronic effects. This particular substitution pattern makes this compound a valuable building block for introducing a difluorinated, ethoxy-substituted benzyl moiety into a target molecule. This structural motif is of interest in the synthesis of complex organic molecules where fine-tuning of properties like lipophilicity, metabolic stability, and receptor binding interactions is crucial. tandfonline.comnih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| 3,5-Difluorobenzyl bromide |

| 3-Ethoxy-2,4-difluorobenzyl bromide |

| 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene |

| Benzyl bromide |

| Diethyl ether |

| Anisole |

| Phenetole |

| Polyethylene glycol |

Interactive Data Table for this compound

| Property | Value | Source |

| CAS Number | 1017779-38-2 | bldpharm.comchemsrc.com |

| Molecular Formula | C9H9BrF2O | bldpharm.com |

| Molecular Weight | 251.07 g/mol | sigmaaldrich.com |

| Synonyms | Not Available | |

| Purity | 97.0% | chemsrc.com |

| MDL Number | MFCD09258691 | bldpharm.com |

| SMILES | FC1=C(OCC)C(F)=CC(CBr)=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-ethoxy-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)3-6(5-10)4-8(9)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMOQKHETBGLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256735 | |

| Record name | 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-38-2 | |

| Record name | 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 3,5 Difluorobenzyl Bromide

Precursor Synthesis and Functional Group Introduction

The assembly of the core structure of 4-ethoxy-3,5-difluorobenzyl bromide relies on the sequential introduction of the difluoro, ethoxy, and benzylic moieties onto an aromatic ring.

Synthesis of Difluorinated Aromatic Precursors

The foundation of the target molecule is a difluorinated benzene (B151609) ring. A common and versatile starting material for this purpose is 3,5-difluorophenol (B1294556). This compound provides a scaffold with the fluorine atoms in the desired meta positions relative to a functional group that can be further elaborated. 3,5-Difluorophenol is commercially available and can be synthesized through various methods, including the diazotization of 3,5-difluoroaniline (B1215098) followed by hydrolysis. Another approach involves the decarboxylation of 2,4,6-trifluorobenzoic acid in the presence of a base. patsnap.com

Alternatively, 3,5-difluorobenzyl alcohol serves as another crucial precursor. chemimpex.comavantorsciences.com This alcohol can be prepared from 3,5-difluorobenzaldehyde (B1330607) via reduction. The aldehyde itself can be synthesized from 3,5-difluorobenzonitrile (B1349092) by reduction with a reagent like Raney alloy in formic acid. chemicalbook.com The physical properties of 3,5-difluorophenol and 3,5-difluorobenzyl alcohol are summarized in the table below.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 3,5-Difluorophenol | 2713-34-0 | C6H4F2O | 130.09 | 54-57 |

| 3,5-Difluorobenzyl alcohol | 79538-20-8 | C7H6F2O | 144.12 | Not available |

Ethereal Linkage Formation through Ethoxylation Strategies

The introduction of the ethoxy group is a critical step in the synthesis. The Williamson ether synthesis is a widely employed and effective method for this transformation. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide, such as ethyl iodide or ethyl bromide.

In the context of synthesizing the precursor for this compound, 3,5-difluorophenol can be treated with a base like sodium hydroxide (B78521) or potassium hydroxide to generate the corresponding phenoxide. This is followed by the addition of an ethylating agent. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C. byjus.com The use of a phase transfer catalyst, like tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous and organic phases, particularly in industrial applications. utahtech.edu

An alternative approach to ethoxylation involves the reaction of alcohols or phenols with ethylene (B1197577) oxide. wikipedia.org However, for the specific introduction of a single ethoxy group, the Williamson ether synthesis offers more precise control.

Introduction of the Benzylic Moiety

With the 1-ethoxy-3,5-difluorobenzene intermediate in hand, the next step is the introduction of a benzylic group at the 4-position. This can be achieved through a Friedel-Crafts acylation reaction, for instance, by reacting 1-ethoxy-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This would yield 1-(4-ethoxy-3,5-difluorophenyl)ethan-1-one. Subsequent reduction of the ketone, for example using sodium borohydride, would provide the corresponding 4-ethoxy-3,5-difluorobenzyl alcohol.

Bromination Strategies for the Benzylic Position

The final step in the synthesis is the conversion of the benzylic alcohol or a related benzylic C-H group to a benzyl (B1604629) bromide. This can be accomplished through either radical bromination or acid-catalyzed halogenation.

Radical Bromination Techniques

Radical bromination is a common method for the selective bromination of benzylic positions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile) and sometimes under photochemical activation. acs.orgchadsprep.comresearchgate.net The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or, more recently, in less hazardous solvents like acetonitrile or (trifluoromethyl)benzene. acs.orgresearchgate.net

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a benzylic hydrogen from the substrate, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br2, which is present in low concentrations, to form the desired benzyl bromide and a new bromine radical, thus propagating the chain reaction. chadsprep.com The use of NBS is advantageous as it maintains a low, constant concentration of Br2, which minimizes side reactions such as electrophilic aromatic bromination. chadsprep.com For substrates that are deactivated by electron-withdrawing groups, harsher conditions such as higher temperatures may be required. google.com

| Reagent | Conditions | Advantages |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), light, non-polar solvent (e.g., CCl4, acetonitrile) | High selectivity for benzylic position, minimizes side reactions. chadsprep.comvedantu.com |

Acid-Catalyzed Halogenation Approaches

An alternative route to the target compound involves the acid-catalyzed halogenation of the precursor, 4-ethoxy-3,5-difluorobenzyl alcohol. This method typically employs a hydrohalic acid, such as hydrobromic acid (HBr). manac-inc.co.jp The reaction proceeds via protonation of the benzylic alcohol by the acid to form a good leaving group (water). Subsequent nucleophilic attack by the bromide ion on the resulting benzylic carbocation or via an SN2 mechanism leads to the formation of the benzyl bromide. chemistrysteps.com

For benzyl alcohols, the reaction can often be carried out by stirring with concentrated HBr at room temperature. manac-inc.co.jp In some cases, the addition of a dehydrating agent like concentrated sulfuric acid can facilitate the reaction. chemicalbook.com It is important to note that strong acidic conditions might not be suitable for all substrates, and side reactions such as ether cleavage could potentially occur, although this is less likely under milder conditions. The reaction of benzyl alcohol with HBr can sometimes lead to the formation of colored impurities due to the generation of free bromine, which can typically be removed by washing with a reducing agent solution. sciencemadness.org

| Reagent | Substrate | Conditions | Mechanism |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Benzyl Alcohols | Room temperature or gentle heating | SN1 or SN2 manac-inc.co.jpchemistrysteps.com |

Optimization of Reaction Conditions for Selective Bromination

The selective monobromination of the benzylic position is paramount for achieving a high yield of this compound while minimizing the formation of the corresponding dibrominated byproduct and other impurities. Several factors must be carefully controlled to optimize this selectivity.

Table 1: Key Parameters for Optimizing Selective Benzylic Bromination

| Parameter | Recommended Conditions & Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) is preferred as it maintains a low concentration of Br₂ and HBr, suppressing electrophilic aromatic bromination. |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. The choice may depend on the reaction temperature and solvent. |

| Solvent | Non-polar, inert solvents such as carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used. However, due to toxicity and environmental concerns, greener alternatives like acetonitrile or 1,2-dichlorobenzene (B45396) are increasingly employed. researchgate.net |

| Temperature | The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure efficient radical initiation. |

| Light | Photochemical initiation using a UV lamp can also be used to generate bromine radicals, sometimes in conjunction with a chemical initiator. |

| Stoichiometry | A slight excess of the toluene (B28343) starting material relative to NBS can help to minimize the formation of the dibrominated byproduct. |

Careful monitoring of the reaction progress, for instance by gas chromatography (GC) or thin-layer chromatography (TLC), is essential to stop the reaction once the starting material has been consumed to prevent over-bromination.

Stereochemical Control in Synthesis

For the specific case of this compound, the benzylic carbon is not a stereocenter as it is bonded to two hydrogen atoms in the starting material and one carbon, one bromine, and two hydrogens (as part of the CH₂Br group) in the product. Therefore, the synthesis of this particular molecule does not involve the creation of a chiral center, and stereochemical control at this position is not a relevant consideration.

However, it is a pertinent topic in the broader context of benzylic bromination. If the benzylic position were prochiral (i.e., containing two different substituents other than hydrogen), the abstraction of a hydrogen atom would lead to a planar, sp²-hybridized benzylic radical. The subsequent attack by bromine can occur from either face of the radical with equal probability, leading to a racemic mixture of the two possible enantiomers. Achieving stereocontrol in such free-radical reactions is a significant challenge and typically requires the use of chiral catalysts or auxiliaries, which is beyond the scope of a standard Wohl-Ziegler reaction.

Purification and Isolation Techniques for Substituted Benzyl Bromides

Once the reaction is complete, the solid succinimide (B58015) byproduct is first removed by filtration. The filtrate, containing the desired product, unreacted starting material, and any byproducts, is then typically washed with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to remove any residual bromine, followed by a wash with water and brine.

After drying the organic layer, the solvent is removed under reduced pressure. The crude product can then be purified using one or more of the following techniques:

Distillation: If the product is thermally stable and has a sufficiently different boiling point from the starting material and byproducts, vacuum distillation can be an effective purification method.

Column Chromatography: This is a very common and effective method for purifying substituted benzyl bromides. Silica gel is typically used as the stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and dichloromethane, is employed. google.com The less polar benzyl bromide will elute from the column, separated from more polar impurities.

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture.

Reactivity and Mechanistic Investigations of 4 Ethoxy 3,5 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution reactions at the benzylic carbon of 4-ethoxy-3,5-difluorobenzyl bromide can proceed through either an SN1 or SN2 mechanism, or a combination of both. The preferred pathway is a delicate balance of factors including the stability of the potential benzylic carbocation, the strength of the nucleophile, the nature of the solvent, and the electronic effects of the aromatic substituents.

The competition between SN1 and SN2 pathways is fundamentally dictated by the electronic properties of the substituents on the benzene (B151609) ring.

The Ethoxy Group: The 4-ethoxy group is a powerful electron-donating group (EDG) due to its strong +M (mesomeric or resonance) effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. This effect significantly stabilizes the benzylic carbocation that would be formed in an SN1 mechanism. The stabilization is most pronounced when the substituent is at the para position relative to the benzylic carbon.

The Fluoro Groups: Conversely, the 3,5-difluoro groups are electron-withdrawing groups (EWGs) primarily through their strong -I (inductive) effect, owing to the high electronegativity of fluorine. While fluorine also possesses a +M effect, its -I effect is generally considered to be dominant in influencing reactivity at a benzylic center. These groups destabilize the formation of a benzylic carbocation, thus disfavoring the SN1 pathway.

For this compound, these opposing electronic effects create a nuanced reactivity profile. The strong electron-donating 4-ethoxy group will promote the SN1 pathway by stabilizing the carbocation intermediate. However, the two electron-withdrawing fluoro groups at the meta positions will counteract this stabilization. Given that the para ethoxy group's resonance effect is generally more influential on the stability of a benzylic carbocation than the inductive effects of meta fluoro groups, it is plausible that this compound will have a significant tendency to react via an SN1 mechanism, particularly with weak nucleophiles in polar protic solvents. However, the presence of the deactivating fluoro groups may slow the rate of SN1 reaction compared to, for example, 4-ethoxybenzyl bromide. With strong nucleophiles in polar aprotic solvents, the SN2 pathway would be favored. Primary benzylic halides generally favor SN2 reactions due to reduced steric hindrance. khanacademy.orgucalgary.ca

Table 1: Influence of Substituents on Reaction Pathways

| Substituent | Position | Electronic Effect | Influence on Carbocation | Favored Pathway |

| Ethoxy | 4- | +M > -I | Stabilizing | SN1 |

| Fluoro | 3,5- | -I > +M | Destabilizing | SN2 |

The Hammett substituent constant (σ) provides a quantitative measure of the electronic influence of a substituent. For an SN1 reaction, which proceeds through a carbocation intermediate, a negative reaction constant (ρ) is observed, indicating that electron-donating groups accelerate the reaction. Conversely, for an SN2 reaction, the value and sign of ρ can vary, but the reaction is generally less sensitive to substituent effects than an SN1 reaction.

Table 2: Hammett Substituent Constants (σp)

| Substituent | σp Value | Electronic Nature |

| -OCH2CH3 (Ethoxy) | -0.24 | Electron Donating |

| -F (Fluoro) | +0.06 | Electron Withdrawing |

Thermodynamically, the displacement of the bromide ion by a nucleophile is generally favorable if the newly formed bond is stronger than the C-Br bond and the incoming nucleophile is a stronger base than the departing bromide ion. The specific thermodynamics will depend on the nature of the incoming nucleophile.

This compound is expected to react with a wide range of nucleophiles to yield the corresponding substituted products.

Cyanide: Reaction with sodium or potassium cyanide, typically in a polar aprotic solvent like DMSO or DMF, would yield 4-ethoxy-3,5-difluorophenylacetonitrile. This reaction is a valuable method for carbon chain extension.

Azide (B81097): Sodium azide is a good nucleophile for SN2 reactions and can also participate in SN1 processes. chegg.com The reaction with sodium azide in a solvent like DMF would produce 4-ethoxy-3,5-difluorobenzyl azide. rsc.orgchemspider.com This product can be further utilized in "click" chemistry or reduced to the corresponding amine. nih.gov

Amines: Primary and secondary amines will react to form the corresponding secondary and tertiary benzylic amines, respectively. The reaction conditions can be controlled to favor mono-alkylation.

Oxygen Nucleophiles: Alkoxides (e.g., sodium ethoxide) will react to form ethers. Hydroxide (B78521) ions will lead to the formation of 4-ethoxy-3,5-difluorobenzyl alcohol. Water and alcohols can act as nucleophiles in solvolysis reactions, favoring an SN1 mechanism. pearson.com

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and will readily displace the bromide to form thioethers. For example, reaction with sodium thiophenoxide would yield the corresponding benzyl (B1604629) phenyl sulfide.

Fluorine: Nucleophilic fluorination can be achieved using fluoride (B91410) sources such as potassium fluoride in the presence of a phase-transfer catalyst or using reagents like silver(I) fluoride or triethylamine (B128534) trihydrofluoride. nii.ac.jpacs.orgrsc.orgorganic-chemistry.org

Table 3: Expected Products from Nucleophilic Substitution

| Nucleophile | Reagent Example | Expected Product |

| Cyanide | NaCN | 4-Ethoxy-3,5-difluorophenylacetonitrile |

| Azide | NaN3 | 4-Ethoxy-3,5-difluorobenzyl azide |

| Amine | R2NH | N,N-Dialkyl-4-ethoxy-3,5-difluorobenzylamine |

| Oxygen | CH3CH2ONa | 4-Ethoxy-3,5-difluorobenzyl ethyl ether |

| Sulfur | NaSPh | 4-Ethoxy-3,5-difluorobenzyl phenyl sulfide |

| Fluorine | KF/18-crown-6 | 4-Ethoxy-3,5-difluorobenzyl fluoride |

The choice of solvent plays a critical role in determining the reaction pathway.

Polar Protic Solvents: Solvents such as water, ethanol, and methanol (B129727) are capable of hydrogen bonding and have high dielectric constants. quora.comkhanacademy.org These solvents are highly effective at solvating both the departing bromide anion and the forming carbocation intermediate, thereby accelerating SN1 reactions. libretexts.orglibretexts.org In such solvents, solvolysis may be a significant competing reaction.

Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF have large dipole moments but lack acidic protons. They are excellent at solvating cations but less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, thus favoring the SN2 pathway. quora.com

For this compound, the use of a polar protic solvent would likely push the mechanism towards SN1, while a polar aprotic solvent with a strong nucleophile would favor an SN2 reaction.

Radical Transformations Involving the Benzylic Bromide

Beyond ionic pathways, the benzylic C-Br bond can also undergo homolytic cleavage to participate in radical reactions.

The 4-ethoxy-3,5-difluorobenzyl radical can be generated by homolytic cleavage of the carbon-bromine bond, typically initiated by heat or light, or by using a radical initiator such as AIBN (azobisisobutyronitrile). The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting radical. libretexts.orgmasterorganicchemistry.comchemistrysteps.com

The unpaired electron of the 4-ethoxy-3,5-difluorobenzyl radical can be delocalized over the aromatic ring. The electron-donating ethoxy group at the para position will further stabilize this radical through resonance. The electron-withdrawing fluoro groups will have a destabilizing inductive effect on the radical. However, the resonance stabilization provided by the benzene ring and the ethoxy group is generally the dominant factor, making the formation of this radical relatively facile compared to non-benzylic radicals. numberanalytics.com

Once formed, this radical can participate in a variety of transformations, such as radical-mediated coupling reactions or atom transfer radical addition (ATRA) processes. nih.gov

Radical Coupling Reactions

The investigation into radical coupling reactions involving this compound is an area of active research. While direct studies on this specific compound are not extensively documented in the provided results, analogous transformations with similar fluorinated benzyl derivatives provide insight into its potential reactivity. For instance, copper-catalyzed radical cyclization of naphthalenyl iododifluoromethyl ketones has been reported, proceeding through a single-electron transfer process to generate a fluoroalkyl radical. mdpi.com This type of mechanism, involving the formation of a benzylic radical, could be applicable to this compound under suitable reaction conditions.

Atom Transfer Radical Processes

Atom Transfer Radical Polymerization (ATRP) and related processes represent a powerful tool for the synthesis of well-defined polymers. While specific studies detailing the use of this compound as an initiator in ATRP are not available in the search results, the general mechanism of ATRP suggests its potential utility. The carbon-bromine bond in this compound could be homolytically cleaved by a transition metal complex, typically copper(I), to generate a benzylic radical and the corresponding metal(II) halide. This radical could then initiate the polymerization of various monomers. The electron-withdrawing fluorine atoms on the aromatic ring may influence the stability of the benzylic radical and the kinetics of the initiation and propagation steps.

Cross-Coupling Reactions Utilizing the Benzylic Bromide

The benzylic bromide moiety of this compound is a versatile functional group for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. youtube.com

Suzuki Coupling: The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a plausible transformation for this compound. researchgate.net Although no direct examples with this specific substrate were found, the successful coupling of other benzyl halides suggests its feasibility. The reaction would involve the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the desired product.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.org This reaction can be extended to benzylic halides. The coupling of this compound with a terminal alkyne would proceed through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and reductive elimination. wikipedia.orgorganic-chemistry.org The use of trimethylsilylacetylene (B32187) is common in these reactions, with the trimethylsilyl (B98337) group often removed in situ. wikipedia.org

Buchwald–Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to a wide range of aryl and heteroaryl halides and can also be used with benzylic halides. rsc.org The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base would be expected to yield the corresponding N-benzylated amine. beilstein-journals.orgresearchgate.net The choice of phosphine (B1218219) ligand is often critical for achieving high yields and good selectivity in these transformations. wikipedia.orgrsc.org

A summary of representative palladium-catalyzed cross-coupling reactions is presented below:

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | This compound, Arylboronic acid | Pd(0) catalyst, Base | 4-(Arylmethyl)-1-ethoxy-2,6-difluorobenzene |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 1-Ethoxy-2,6-difluoro-4-(alk-2-yn-1-yl)benzene |

| Buchwald-Hartwig Amination | This compound, Amine | Pd(0) catalyst, Base, Phosphine ligand | N-(4-Ethoxy-3,5-difluorobenzyl)amine |

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. nih.govnih.gov Copper-catalyzed fluoroalkylation reactions, for instance, are widely used for the construction of aryl-fluoroalkyl bonds. nih.gov While these reactions typically involve aryl halides, the principles can be extended to benzylic halides like this compound. The mechanism often involves a Cu(I)/Cu(III) catalytic cycle. nih.gov Directing groups on the substrate can significantly enhance the reactivity of aryl bromides and chlorides in these transformations. nih.gov Copper-catalyzed reactions can also be employed for the formation of C-C bonds, such as in the coupling with organometallic reagents. mdpi.com

Other Transition Metal-Catalyzed Processes

Besides palladium and copper, other transition metals like nickel are also effective catalysts for cross-coupling reactions. uantwerpen.be Nickel-catalyzed Negishi cross-coupling reactions, for example, have been used to couple benzylzinc bromides with aryl halides. uantwerpen.be A similar strategy could potentially be employed where this compound is first converted to the corresponding organozinc reagent and then coupled with an appropriate electrophile. The development of transition-metal-catalyzed asymmetric defluorinative coupling reactions is also a growing field, offering pathways to chiral organofluorine compounds. rsc.org

Carbon-Carbon Bond Forming Reactions

Beyond the cross-coupling reactions mentioned above, this compound can participate in a variety of other carbon-carbon bond-forming reactions. For instance, it can serve as an electrophile in reactions with various carbon nucleophiles. Palladium-catalyzed decarbonylative coupling of difluorobenzyl glutarimides with (hetero)aryl boronate esters has been reported to yield difluorobenzyl-substituted (hetero)arenes. nih.gov This type of transformation highlights the potential for creative carbon-carbon bond constructions involving fluorinated benzyl moieties.

Homologation Reactions via Diazo Compound Insertion

Homologation reactions, which involve the insertion of a methylene (B1212753) group (-CH2-) or other carbon fragments into a molecule, can be achieved with this compound through the use of diazo compounds. In these reactions, the diazo compound, often catalyzed by a Lewis acid, effectively inserts a carbon unit into the benzylic C-Br bond. This process typically proceeds through the formation of a stabilized benzylic carbocation, which is then attacked by the diazo compound, leading to the elongated carbon chain after rearrangement and loss of dinitrogen gas. The electron-donating ethoxy group on the aromatic ring can influence the stability of the carbocation intermediate and, consequently, the reaction's efficiency and regioselectivity.

Table 1: Hypothetical Homologation of this compound

| Reactant | Reagent | Catalyst | Product |

| This compound | Ethyl diazoacetate | Lewis Acid (e.g., BF₃·OEt₂) | Ethyl 2-(4-ethoxy-3,5-difluorophenyl)acetate |

This table presents a hypothetical reaction based on general principles of homologation reactions.

Alkylation Reactions (e.g., Reductive Alkylation)

This compound is an effective alkylating agent in various reactions. It can be used to introduce the 4-ethoxy-3,5-difluorobenzyl group onto a range of nucleophiles, including carbanions, amines, and other heteroatoms.

Reductive alkylation is a method to form carbon-carbon or carbon-nitrogen bonds. While direct reductive alkylation typically involves aldehydes or ketones, this compound can be used in direct alkylation reactions. For instance, it can alkylate secondary amines to form tertiary amines. nih.gov The process involves the nucleophilic attack of the amine on the benzylic carbon, displacing the bromide ion.

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Dibutylamine | Dioxane | N-(4-Ethoxy-3,5-difluorobenzyl)dibutylamine |

This table illustrates a representative alkylation reaction.

Formation of Quaternary Benzylic Centers

The formation of quaternary benzylic centers is a significant transformation in organic synthesis, and this compound can serve as a precursor for such structures. One common method is the reaction with tertiary amines to form quaternary ammonium (B1175870) salts. google.com In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of this compound, leading to the displacement of the bromide ion and the formation of a new C-N bond. This results in a quaternary ammonium salt where the nitrogen atom is bonded to four carbon substituents, one of which is the 4-ethoxy-3,5-difluorobenzyl group.

Table 2: Formation of a Quaternary Ammonium Salt

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Trimethylamine | Acetonitrile (B52724) | (4-Ethoxy-3,5-difluorobenzyl)trimethylammonium bromide |

This table provides an example of the formation of a quaternary benzylic center.

Carbon-Heteroatom Bond Forming Reactions

The electrophilic nature of the benzylic carbon in this compound makes it highly susceptible to attack by various heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Ether and Thioether Formation

The Williamson ether synthesis is a widely used method for the preparation of ethers, and it can be effectively applied using this compound. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In this reaction, an alkoxide or a phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide to form an ether. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. masterorganicchemistry.com Similarly, thioethers can be synthesized by reacting this compound with a thiol or a thiolate salt.

| Reactant 1 | Nucleophile | Base | Solvent | Product |

| This compound | Phenol (B47542) | K₂CO₃ | Acetone | 1-Ethoxy-3,5-difluoro-4-(phenoxymethy)benzene |

| This compound | Ethanethiol | NaH | THF | 1-((Ethylthio)methyl)-4-ethoxy-3,5-difluorobenzene |

This table showcases examples of ether and thioether formation.

Amine and Nitrile Synthesis

Primary amines can be synthesized from this compound using the Gabriel synthesis. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This method involves the alkylation of potassium phthalimide (B116566) with the benzyl bromide, followed by the cleavage of the resulting N-alkylphthalimide, typically with hydrazine, to release the primary amine. masterorganicchemistry.comlibretexts.org This multi-step process avoids the over-alkylation that can occur with direct amination.

Nitriles can be prepared by the nucleophilic substitution of the bromide with a cyanide salt, such as sodium or potassium cyanide. This reaction provides a straightforward method to introduce a cyano group, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

| Starting Material | Reagent(s) | Product |

| This compound | 1. Potassium phthalimide; 2. Hydrazine | (4-Ethoxy-3,5-difluorophenyl)methanamine |

| This compound | Sodium cyanide | 2-(4-Ethoxy-3,5-difluorophenyl)acetonitrile |

This table outlines the synthesis of an amine and a nitrile.

Nucleophilic Fluorination

Direct nucleophilic fluorination of this compound can be achieved to replace the bromine atom with fluorine, yielding 4-ethoxy-3,5-difluorobenzyl fluoride. This transformation can be carried out using various fluorinating agents. A common and effective reagent for this purpose is triethylamine trihydrofluoride (Et₃N·3HF), which serves as a user-friendly source of fluoride ions. nih.govresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism, where the fluoride ion displaces the bromide. The choice of solvent and reaction conditions is crucial to optimize the yield and minimize side reactions. researchgate.net

Table 3: Nucleophilic Fluorination

| Substrate | Fluorinating Agent | Solvent | Product |

| This compound | Et₃N·3HF | Acetonitrile | 1-(Fluoromethyl)-4-ethoxy-3,5-difluorobenzene |

This table illustrates a representative nucleophilic fluorination reaction.

Influence of Substituents on Reactivity and Selectivity

The presence of three substituents on the aromatic ring of this compound—a para-ethoxy group and two meta-fluoro groups relative to the bromomethyl group—creates a unique electronic and steric environment at the benzylic position. These substituents collectively dictate the susceptibility of the compound to nucleophilic attack and the stability of potential intermediates, thereby governing both the reaction rate and the preferred mechanistic pathway (SN1 versus SN2).

The electronic nature of the aromatic ring is a key determinant of the reactivity of the benzylic bromide. The substituents exert their influence through a combination of inductive and resonance effects.

Conversely, the fluoro groups at the 3 and 5 positions are strongly electronegative, exerting a powerful -I effect. This inductive withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic and destabilizing any developing positive charge at the benzylic position. While halogens, including fluorine, can theoretically exert a +R effect by donating a lone pair, this effect is weak for fluorine and is significantly outweighed by its strong -I effect. The net result is that the two fluoro groups act as electron-withdrawing groups (EWGs), which would be expected to retard the rate of SN1 reactions.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect on Benzylic Reactivity |

| Ethoxy | 4- (para) | Weakly Withdrawing | Strongly Donating | Activating (stabilizes carbocation) |

| Fluoro | 3- (meta) | Strongly Withdrawing | Weakly Donating | Deactivating (destabilizes carbocation) |

| Fluoro | 5- (meta) | Strongly Withdrawing | Weakly Donating | Deactivating (destabilizes carbocation) |

Steric hindrance refers to the non-bonded interactions that impede the approach of a nucleophile to the electrophilic benzylic carbon. In this compound, the primary source of steric hindrance arises from the two fluoro groups situated ortho to the bromomethyl group's point of attachment to the ring.

While fluorine is the smallest of the halogens, the presence of two such groups flanking the reaction center can create a crowded environment. This steric bulk can hinder the backside attack required for an SN2 mechanism, potentially slowing down the rate of such reactions. The larger the incoming nucleophile, the more pronounced this steric effect will be.

In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, are generally less sensitive to steric hindrance at the benzylic position itself. However, the formation of the carbocation can be influenced by steric factors that affect the planarity of the aromatic ring and the solvation of the resulting cation.

The ethoxy group at the para position is unlikely to contribute significantly to the steric hindrance at the benzylic carbon due to its distance from the reaction site. Therefore, the dominant steric influence comes from the two ortho-fluoro substituents.

| Substituent | Position Relative to Bromomethyl Group | van der Waals Radius (Å) | Potential for Steric Hindrance |

| Fluoro | ortho | 1.47 | Significant |

| Fluoro | ortho | 1.47 | Significant |

| Ethoxy | para | - | Negligible |

The interplay of these electronic and steric factors suggests that the reactivity of this compound will be highly dependent on the nature of the nucleophile and the reaction conditions. Strong, small nucleophiles might favor an SN2 pathway, though the rate may be attenuated by the steric hindrance of the fluoro groups. Conversely, conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles) may promote an SN1 mechanism, with the rate being a reflection of the balance between the stabilizing ethoxy group and the destabilizing fluoro groups.

Derivatization and Functionalization Strategies for 4 Ethoxy 3,5 Difluorobenzyl Bromide

Conversion to Other Benzyl (B1604629) Halides or Pseudohalides

The transformation of the bromide in 4-Ethoxy-3,5-difluorobenzyl bromide to other halides or pseudohalides is a fundamental functional group interconversion. These reactions are typically achieved through nucleophilic substitution.

A common method for converting benzyl bromides to other halides is the Finkelstein reaction. This involves treating the benzyl bromide with an excess of a metal halide salt, such as sodium iodide or sodium chloride, in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide.

Similarly, pseudohalides like azides, cyanides, and thiocyanates can be introduced by reacting this compound with the corresponding sodium or potassium salts (e.g., NaN3, KCN, KSCN) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While there are general procedures for the synthesis of benzyl azides from benzyl bromides, specific examples for this compound are not readily found in the surveyed literature. A general approach would involve dissolving the benzyl bromide in a suitable solvent and reacting it with a slight excess of the azide (B81097) salt.

Table 1: Potential Conversions of this compound to Other Benzyl Halides and Pseudohalides (Hypothetical)

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Sodium iodide (NaI) in acetone | 4-Ethoxy-3,5-difluorobenzyl iodide | Finkelstein Reaction |

| This compound | Sodium azide (NaN₃) in DMF | 4-Ethoxy-3,5-difluorobenzyl azide | Nucleophilic Substitution |

| This compound | Potassium cyanide (KCN) in DMSO | 4-Ethoxy-3,5-difluorobenzyl cyanide | Nucleophilic Substitution |

| This compound | Potassium thiocyanate (B1210189) (KSCN) in ethanol | 4-Ethoxy-3,5-difluorobenzyl thiocyanate | Nucleophilic Substitution |

Functional Group Interconversions on the Aromatic Ring

Modifying the substituents on the aromatic ring of this compound presents a greater challenge due to the presence of the deactivating fluorine atoms and the potentially sensitive benzyl bromide group.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be significantly hindered. The two fluorine atoms and the ethoxy group have opposing effects on the aromatic ring's reactivity. The fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect, while the ethoxy group is an activating, ortho-, para-director. The cumulative effect would likely make further electrophilic substitution difficult and could lead to a mixture of products. No specific examples of such reactions on this compound have been found in the public domain.

Nucleophilic aromatic substitution (SNA) of one of the fluorine atoms is a more plausible transformation, especially with strong nucleophiles. The presence of the other electron-withdrawing fluorine atom and the ethoxy group could activate the ring towards such substitutions. However, the conditions required for SNA are often harsh and could lead to side reactions involving the benzyl bromide moiety.

Strategies for Multi-Step Transformations and Sequential Reactions

The lack of specific literature on this compound makes outlining multi-step transformations and sequential reactions purely speculative. In theory, one could first perform a nucleophilic substitution at the benzylic position and then attempt to modify the aromatic ring. For instance, the benzyl bromide could be converted to a more stable group, like a benzyl alcohol or ether, before attempting further reactions on the aromatic ring. However, without empirical data, predicting the success and regioselectivity of such a sequence is not possible.

Generation of Complex Scaffolds from this compound

The generation of complex scaffolds from this compound would likely involve its use as a building block in coupling reactions or in the synthesis of heterocyclic systems. For example, it could potentially be used in palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions, where the benzyl bromide would react with a suitable coupling partner. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, a search of the scientific literature did not yield any specific examples of this compound being used in the synthesis of complex scaffolds.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Integration into Complex Polyfunctionalized Scaffolds

The electrophilic nature of the benzylic carbon in 4-Ethoxy-3,5-difluorobenzyl bromide makes it an excellent reagent for the introduction of the 4-ethoxy-3,5-difluorobenzyl group into molecules possessing nucleophilic centers. This reactivity is harnessed by synthetic chemists to construct intricate and highly functionalized molecular architectures.

While specific, publicly documented examples detailing the extensive use of this compound in the synthesis of complex polyfunctionalized scaffolds are not abundant in readily accessible literature, the fundamental reactivity of benzyl (B1604629) bromides suggests its significant potential. The general strategy involves the reaction of this compound with a multifunctional substrate, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This addition of the substituted benzyl group can be a crucial step in the elaboration of a core structure, paving the way for further chemical transformations and the assembly of complex target molecules.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain at least one heteroatom within a ring system, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems.

One common approach involves the reaction of this compound with bifunctional nucleophiles. For instance, reaction with a compound containing both a thiol and an amine group can lead to the formation of thiazine (B8601807) derivatives through a tandem N-alkylation and S-alkylation process. Similarly, its reaction with substituted hydrazines or hydroxylamines can be a key step in the construction of various nitrogen-containing heterocycles.

Although specific examples directly employing this compound in extensive heterocyclic synthesis are not widely reported in the primary literature, the analogous reactivity of other substituted benzyl bromides provides a strong indication of its potential. For example, the synthesis of various thiazole (B1198619) derivatives often proceeds through the reaction of a thioamide with an alpha-haloketone or a related electrophile like a benzyl bromide. The incorporation of the 4-ethoxy-3,5-difluorobenzyl moiety into a heterocyclic framework can significantly impact the pharmacological properties of the resulting molecule, a strategy frequently employed in drug discovery.

Utility in the Construction of Fluorine-Containing Organic Molecules

The introduction of fluorine atoms into organic molecules can have a profound effect on their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity. Consequently, the development of synthetic methods for the preparation of fluorine-containing compounds is an area of intense research.

This compound is an excellent building block for the synthesis of a diverse range of fluorine-containing organic molecules. Its utility stems from the direct incorporation of the difluorinated phenyl ring into a target structure. The reactivity of the benzyl bromide allows for the attachment of this fluorinated motif to various molecular scaffolds through nucleophilic substitution reactions.

Spectroscopic Characterization Methodologies for 4 Ethoxy 3,5 Difluorobenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For a compound such as 4-Ethoxy-3,5-difluorobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

Proton (¹H) NMR for Benzylic and Aromatic Proton Environments

¹H NMR spectroscopy would be the first step in the analysis, providing information on the number and types of protons and their neighboring atoms. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the ethoxy group, the benzylic methylene (B1212753) protons, and the aromatic protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) |

| OCH₂ (ethoxy) | 4.0 - 4.2 | Quartet (q) |

| CH₂Br (benzylic) | ~4.5 | Singlet (s) or Triplet (t) |

| Aromatic CH | 6.8 - 7.2 | Triplet (t) or Doublet of Doublets (dd) |

The benzylic protons (CH₂Br) would likely appear as a singlet, though coupling to the adjacent fluorine atoms could potentially lead to a triplet. The two aromatic protons would be chemically equivalent and are expected to show a signal split into a triplet due to coupling with the two adjacent fluorine atoms.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts would be indicative of their chemical environment.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| CH₃ | ~15 |

| OCH₂ | ~65 |

| CH₂Br | ~30-35 |

| Aromatic C-H | ~105-110 (doublet due to C-F coupling) |

| Aromatic C-F | ~150-160 (doublet due to C-F coupling) |

| Aromatic C-O | ~145-150 (triplet due to C-F coupling) |

| Aromatic C-CH₂Br | ~130-135 (triplet due to C-F coupling) |

The carbon signals of the fluorinated aromatic ring would exhibit splitting due to coupling with the fluorine atoms, providing valuable connectivity information.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Coupling Patterns

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent, which would result in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Any coupling to nearby protons would also be observable.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethoxy group.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would reveal one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure by connecting the different fragments identified in 1D NMR.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact molecular formula of this compound. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C₉H₉⁷⁹BrF₂O]⁺ | Data not available |

| [C₉H₉⁸¹BrF₂O]⁺ | Data not available |

The observation of two peaks of nearly equal intensity separated by approximately 2 Da would confirm the presence of a single bromine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry stands as a premier analytical technique for ascertaining the molecular weight of a compound and deducing its structural formula through the analysis of its fragmentation patterns following ionization. Although specific, experimentally derived mass spectral data for this compound are not widely available in published literature, a theoretical fragmentation pattern can be extrapolated from the foundational principles of mass spectrometry and the observed fragmentation behaviors of analogous substituted benzyl (B1604629) bromides.

Upon electron ionization (EI), the this compound molecule is anticipated to undergo the loss of an electron, thereby forming a molecular ion (M+•). The subsequent fragmentation of this ion is predicted to proceed through several primary pathways:

Benzylic Cleavage: The most prevalent fragmentation route for benzyl halides involves the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). This process yields a relatively stable 4-ethoxy-3,5-difluorobenzyl cation. The stability of this cation is influenced by the electronic effects of the substituents on the aromatic ring, namely the electron-donating ethoxy group and the electron-withdrawing fluorine atoms.

Tropylium (B1234903) Ion Formation: The initially formed benzyl cation may undergo a rearrangement to form a more stable tropylium ion via ring expansion. This is a characteristic fragmentation pathway observed in the mass spectra of numerous benzylic compounds.

Fragmentation of the Ethoxy Group: The ethoxy substituent may undergo fragmentation, leading to the loss of an ethyl radical (•CH2CH3) or an ethylene (B1197577) molecule (CH2=CH2) through a McLafferty-type rearrangement, although the latter is generally less probable as a primary fragmentation step.

Fluorine Fragmentation: While carbon-fluorine bonds are characteristically strong, fragmentation involving the loss of a fluorine atom or a molecule of hydrogen fluoride (B91410) (HF) may be observed, particularly under conditions of higher fragmentation energy.

A hypothetical fragmentation pattern for this compound is detailed in the table below. The mass-to-charge ratios (m/z) are calculated based on the most abundant isotopes of the constituent elements.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Plausible Fragmentation Pathway |

| [C₉H₉BrF₂O]⁺• | Molecular Ion | 250/252 | Ionization of the parent molecule |

| [C₉H₉F₂O]⁺ | 4-ethoxy-3,5-difluorobenzyl cation | 171 | Loss of •Br |

| [C₇H₄F₂O]⁺ | 142 | Loss of C₂H₅ from the benzylic cation | |

| [C₇H₅F₂]⁺ | 127 | Loss of ethoxy radical from the molecular ion | |

| [C₆H₅]⁺ | Phenyl Cation | 77 | Subsequent fragmentation of the aromatic ring |

| Table 7.2.2.1: Predicted Mass Spectrometry Fragmentation of this compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable analytical technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands that correspond to its distinct structural features. While an experimental spectrum is not publicly accessible, the anticipated absorption regions can be predicted from the established correlation tables for specific functional groups. A theoretical investigation of the related compound, 4-ethoxy-2,3-difluoro benzamide, offers some corroborative insight into the expected vibrational modes. researchgate.net

The principal functional groups present in this compound include the aromatic ring, the C-O-C ether linkage, the C-F bonds, and the C-Br bond.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in ethoxy group) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1620 - 1580 and 1500 - 1400 |

| C-O (Aryl ether) | Asymmetric Stretching | 1270 - 1230 |

| C-O (Aryl ether) | Symmetric Stretching | 1050 - 1020 |

| C-F (Aryl fluoride) | Stretching | 1300 - 1100 |

| C-Br (Alkyl bromide) | Stretching | 690 - 515 |

| Table 7.3.1: Predicted Infrared Absorption Bands for this compound |

The presence of two fluorine atoms on the benzene (B151609) ring will modulate the precise wavenumber and intensity of the aromatic C-H and C=C absorption bands. The strong C-F stretching vibrations are anticipated to be a prominent feature within the fingerprint region of the spectrum.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the separation of this compound from starting materials, by-products, and other potential impurities. These methods facilitate the purification of the compound and enable a quantitative assessment of its purity. Furthermore, chromatography is a critical tool for monitoring the progression of chemical reactions that involve this compound.

Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds such as this compound. When coupled with a mass spectrometer (GC-MS), this method provides both the separation and the structural identification of the individual components within a mixture.

For the analysis of this compound, a capillary column with a non-polar or mid-polarity stationary phase would typically be employed. The sample is introduced into a heated injector port, where it is vaporized and subsequently transported by an inert carrier gas (such as helium or nitrogen) through the column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase coated on the column's interior surface. The retention time, which is the time required for a compound to traverse the column, is a characteristic parameter that can be used for its identification under a defined set of chromatographic conditions.

A hypothetical GC method for the analysis of this compound is presented below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | m/z 50-300 |

| Table 7.4.1.1: Hypothetical GC-MS Parameters for this compound Analysis |

High-performance liquid chromatography is an exceptionally versatile technique for the separation and quantification of a broad spectrum of compounds, including those that are non-volatile or thermally unstable. For this compound and its derivatives, reversed-phase HPLC is a widely used and effective analytical approach. In this modality, a non-polar stationary phase (such as C18) is utilized in conjunction with a polar mobile phase.

The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. Compounds with greater non-polar character will exhibit stronger interactions with the stationary phase and will therefore be retained for a longer duration, leading to a longer retention time. The composition of the mobile phase, for instance, the ratio of water to an organic solvent like acetonitrile (B52724) or methanol (B129727), can be precisely adjusted to optimize the separation. A UV detector is commonly employed for detection, as the aromatic ring within the molecule absorbs ultraviolet light.

A general reversed-phase HPLC method for the analysis of this compound could be configured as follows:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile (or methanol) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Table 7.4.2.1: General HPLC Parameters for this compound Analysis |

Through the analysis of the resulting chromatogram, the purity of a sample can be accurately determined by calculating the relative area of the peak corresponding to this compound in comparison to the total area of all observed peaks. This method is also of great value for monitoring the progress of a chemical reaction by observing the diminution of starting material peaks and the concomitant appearance of the product peak over time.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations of 4-Ethoxy-3,5-difluorobenzyl bromide

The reactivity of the benzylic bromide in this compound makes it an ideal candidate for a wide array of catalytic cross-coupling reactions. While traditional methods exist, the future lies in the development of more efficient, selective, and sustainable catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for C-C and C-heteroatom bond formation. sigmaaldrich.comyoutube.com Future research could focus on optimizing palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations specifically for this compound. sigmaaldrich.com The electron-withdrawing nature of the fluorine atoms may influence the oxidative addition step, requiring tailored ligand and catalyst systems to achieve high efficiency. For instance, the use of specialized ligands like XPhos or cBRIDP has shown success in challenging cross-coupling reactions and could be explored here. sigmaaldrich.com

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product | Catalyst System Example |

| Suzuki-Miyaura | Arylboronic acid | 4-Arylmethyl-1-ethoxy-2,6-difluorobenzene | Pd(OAc)₂, SPhos |

| Sonogashira | Terminal alkyne | 4-Alkynylmethyl-1-ethoxy-2,6-difluorobenzene | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine | N-(4-Ethoxy-3,5-difluorobenzyl)amine | Pd₂(dba)₃, XPhos |

| Heck Reaction | Alkene | 4-(Alkenylmethyl)-1-ethoxy-2,6-difluorobenzene | Pd(P(t-Bu)₃)₂ |

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. cas.cnewha.ac.krnih.gov This approach could be harnessed for novel transformations of this compound. For instance, photoredox-catalyzed coupling with cyclic ethers or alkenes could lead to the synthesis of complex molecules that are inaccessible through traditional methods. cas.cnnih.gov The generation of a benzylic radical from this compound under photoredox conditions opens up a plethora of possibilities for C-C and C-heteroatom bond formation. ewha.ac.kr

Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are paramount in modern chemical research, aiming to reduce waste and energy consumption. dovepress.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of fluorinated compounds. nih.govbenthamdirect.comgoogle.com Future work should explore the use of microwave irradiation for both the synthesis of this compound itself and its subsequent reactions. This could lead to more energy-efficient and scalable processes. nih.gov

Enzymatic Transformations: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. The development of enzymatic reactions for the functionalization of this compound is a promising area of research. For example, enzymes could be used for the stereoselective introduction of functional groups, a challenging task for conventional methods. The combination of photoredox catalysis with enzymatic processes could lead to highly efficient and enantioselective C-H hydroxylation of the benzylic position, after conversion to the corresponding hydrocarbon. nih.gov

Exploration of New Reactive Pathways and Unprecedented Transformations

The unique electronic properties of this compound may enable novel and unexpected chemical transformations.

Nucleophilic Substitution Reactions: While benzylic halides readily undergo SN1 and SN2 reactions, the fluorine substituents in this compound will influence the reaction mechanism and rate. quora.comyoutube.comucalgary.ca Mechanistic studies are needed to fully understand the reactivity of this specific substrate. rsc.org This knowledge can then be exploited to design novel nucleophilic substitution reactions with a wide range of nucleophiles. rsc.org

Radical-Mediated Reactions: The generation of a benzylic radical from this compound can be achieved through various methods, including photoredox catalysis. chemrxiv.org The exploration of the subsequent radical cascade reactions could lead to the discovery of unprecedented transformations and the synthesis of complex molecular architectures. acs.org

Advanced Computational Methods for Deeper Mechanistic Understanding

Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting chemical reactivity.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. These studies can provide insights into the transition states of various reactions, helping to rationalize experimental observations and guide the design of new experiments.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Focus | Potential Insights |

| DFT | Reaction mechanism of nucleophilic substitution | Elucidation of SN1 vs. SN2 character, transition state energies |

| TD-DFT | Photophysical properties for photoredox catalysis | Prediction of absorption spectra and excited state reactivity |

| Molecular Dynamics | Interaction with catalysts and solvents | Understanding the role of the reaction environment |

Design of Next-Generation Synthetic Targets Incorporating the 4-Ethoxy-3,5-difluorobenzyl Moiety

The 4-ethoxy-3,5-difluorobenzyl moiety has the potential to be a key pharmacophore in the development of new therapeutic agents and functional materials.

Bioisosteric Replacement in Drug Design: The difluorobenzyl group is a known bioisostere for various functional groups, and its incorporation into bioactive molecules can lead to improved pharmacological properties. researchgate.net The 4-ethoxy-3,5-difluorobenzyl moiety could be strategically incorporated into new drug candidates to enhance their binding affinity, metabolic stability, and cell permeability.

Development of Novel Agrochemicals and Materials: The unique properties conferred by the fluorine atoms and the ethoxy group could be exploited in the design of new agrochemicals with enhanced efficacy and reduced environmental impact. Furthermore, this structural motif could be integrated into advanced materials such as liquid crystals or polymers to fine-tune their physical and chemical properties.

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Ethoxy group (–OCH₂CH₃) appears as a triplet (δ 1.4–1.5 ppm) and quartet (δ 3.8–4.0 ppm). Benzyl bromide protons (–CH₂Br) resonate as a singlet (δ 4.5–4.7 ppm).

- ¹⁹F NMR : Two distinct peaks for 3,5-difluoro substituents (δ -110 to -120 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 251.07 (M⁺) confirms molecular weight .

- IR Spectroscopy : C-Br stretch at ~600 cm⁻¹ and C-O (ethoxy) at ~1250 cm⁻¹ .

How do electronic effects of ethoxy and fluorine substituents influence the reactivity of this compound in SN₂ reactions?

Q. Advanced

- Ethoxy Group : The electron-donating ethoxy group at the 4-position activates the benzyl bromide toward nucleophilic attack by stabilizing the transition state via resonance.

- Fluorine Substituents : The 3,5-difluoro groups exert an electron-withdrawing effect, increasing the electrophilicity of the benzylic carbon. This dual electronic profile enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may require careful optimization of bases (e.g., K₂CO₃ vs. Cs₂CO₃) to avoid side reactions .

What are the stability profiles of this compound under varying storage conditions?

Q. Advanced

- Thermal Stability : Decomposition occurs above 60°C, releasing HBr gas. Store at 2–8°C in amber vials.

- Light Sensitivity : UV exposure accelerates degradation; use inert atmospheres (N₂/Ar) for long-term storage.

- Hydrolytic Stability : Reacts with moisture to form 4-ethoxy-3,5-difluorobenzyl alcohol. Use molecular sieves (3Å) in solvents like dry DCM or THF .

How can researchers identify and mitigate byproducts during the synthesis of this compound?

Q. Advanced

- Common Byproducts :

- Di-brominated derivatives : Formed due to excess brominating agents. Monitor via GC-MS (characteristic m/z 329.98).

- Ethoxy cleavage products : Detectable by HPLC retention time shifts.

- Mitigation :

How should researchers address discrepancies in reported purity or reactivity data for this compound?

Q. Data Contradiction Analysis

- Purity Discrepancies : Cross-validate using orthogonal methods (HPLC, ¹H NMR integration, elemental analysis). For example, a reported purity of >97% (HPLC) may conflict with NMR data if residual solvents are present .

- Reactivity Variations : Differences in substituent electronic effects (e.g., 3,5-difluoro vs. 2,6-difluoro isomers) can alter reaction outcomes. Conduct controlled comparative studies using standardized conditions .

What role does this compound play in the synthesis of complex bioactive molecules?

Q. Advanced

- Pharmaceutical Intermediates : Used to introduce fluorinated benzyl motifs in kinase inhibitors or antimicrobial agents. For example, coupling with boronic acids generates biaryl structures critical in drug candidates .

- Material Science : Serves as a precursor for fluorinated polymers with enhanced thermal stability. React with diols to form ether-linked copolymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.